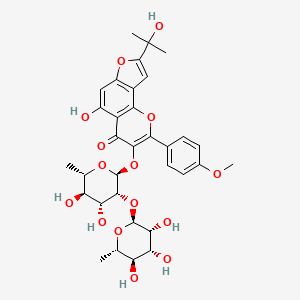
4-Chloro-2-methoxycarbonylphenylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-Methoxycarbonylphenylzinc bromide, also known by its identifier MFCD09965865, is a chemical compound that is commonly used in organic synthesis. This compound is particularly notable for its role in various chemical reactions, including those that form carbon-carbon bonds. It is often utilized in the field of medicinal chemistry and materials science due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-2-Methoxycarbonylphenylzinc bromide is typically prepared through a reaction involving the corresponding aryl halide and a zinc reagent. The process generally involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methoxycarbonylphenyl bromide.
Reaction with Zinc: This compound is then reacted with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the organozinc compound.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a low level to control the reaction rate and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of the starting materials are handled using automated systems to ensure precision and safety.
Controlled Environment: The reaction is conducted in reactors designed to maintain the necessary inert atmosphere and temperature control.
Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity and concentration.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-Methoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Reduction Reactions: The compound can also undergo reduction reactions to form the corresponding hydrocarbon.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) and other ether solvents are commonly used to dissolve the reactants and facilitate the reaction.
Temperature and Atmosphere: Reactions are typically carried out at controlled temperatures and under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-Methoxycarbonylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by enabling the synthesis of novel compounds with therapeutic potential.
Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals, due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-Methoxycarbonylphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-Methoxycarbonylphenylzinc bromide can be compared with other organozinc compounds, such as:
Phenylzinc Bromide: Similar in reactivity but lacks the chloro and methoxycarbonyl substituents, which can influence the compound’s reactivity and selectivity.
4-Bromo-2-Methoxycarbonylphenylzinc Bromide: Similar structure but with a different halogen, which can affect the compound’s reactivity and the types of reactions it undergoes.
2-Methoxycarbonylphenylzinc Bromide: Lacks the chloro substituent, which can impact the compound’s electronic properties and reactivity.
The unique combination of the chloro and methoxycarbonyl groups in this compound provides it with distinct reactivity and selectivity, making it a valuable reagent in various chemical syntheses.
Eigenschaften
Molekularformel |
C8H6BrClO2Zn |
|---|---|
Molekulargewicht |
314.9 g/mol |
IUPAC-Name |
bromozinc(1+);methyl 3-chlorobenzene-6-ide-1-carboxylate |
InChI |
InChI=1S/C8H6ClO2.BrH.Zn/c1-11-8(10)6-3-2-4-7(9)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
YRWUXALQKJNRMF-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=[C-]C=CC(=C1)Cl.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






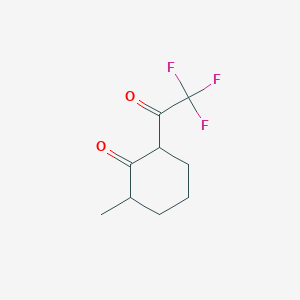
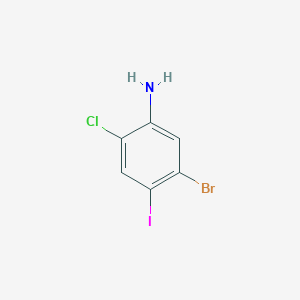

![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
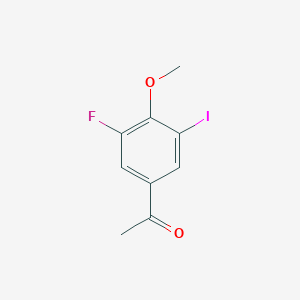
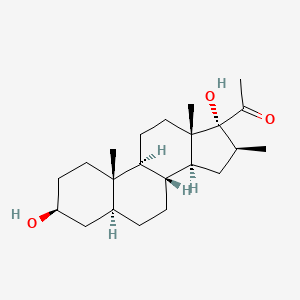
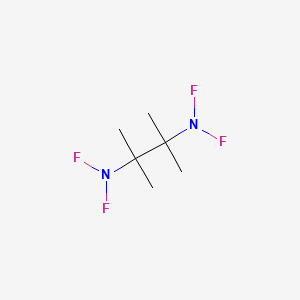
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)

